molecular formula C18H22O6 B1194345 Combretastatin CAS No. 82855-09-2

Combretastatin

Katalognummer B1194345
CAS-Nummer: 82855-09-2
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: LGZKGOGODCLQHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Combretastatin, (+-) is a natural product found in Combretum caffrum with data available.

Wissenschaftliche Forschungsanwendungen

Combretastatins: Anti-Mitotic and Angiogenesis Inhibitors

Combretastatins, isolated from the bark of the South African tree Combretum caffrum, are anti-mitotic agents notable for their potency in inhibiting angiogenesis. Combretastatin A-4, the most potent member of this group, has advanced into clinical trials for solid tumors treatment. These compounds are of interest due to their dual role as both anti-mitotic agents and angiogenesis inhibitors, which is significant in the context of diseases like diabetic retinopathy, a leading cause of blindness (Cirla & Mann, 2003).

Diverse Structural Forms and Therapeutic Potential

Combretastatins encompass various structural forms, including stilbenes, dihydrostilbenes, phenanthrenes, and macrocyclic lactones. These compounds are potent antitubulin agents and have shown efficacy in preclinical and clinical trials, particularly Combretastatin A4 phosphate. Their simple structure has led to the synthesis of many analogs. Besides anti-tumor properties, combretastatins also exhibit antioxidant, anti-inflammatory, and antimicrobial effects. Nano-based formulations of combretastatin A4 phosphate demonstrate advantages like improved solubility and efficiency (Karatoprak et al., 2020).

Suppression of Tumor Progression

Combretastatins suppress cell proliferation signaling and induce apoptosis by binding to tubulin, thereby inhibiting microtubule polymerization. They activate mitotic checkpoints leading to apoptosis and subvert signaling systems that stimulate invasion and tumor progression. Their ability to inhibit angiogenesis contributes to their potential as metastasis inhibitors. Combretastatins are also effective in inducing tumor necrosis by reducing blood supply to the tumor (Sherbet, 2017).

Novel Syntheses and Applications

Innovative syntheses of combretastatin derivatives, like azo-combretastatin A4, have been developed. These derivatives demonstrate increased potency in cellular culture, making them promising for phototherapeutic applications and biomedical research (Engdahl et al., 2015).

Enhancing Radiation Therapy

Combretastatin A-4 disodium phosphate, when combined with radiation therapy, has shown significant enhancement in the antitumor effects of radiation therapy. It contributes to a substantial reduction in tumor cell survival, particularly affecting the radiation-resistant hypoxic cell subpopulation in tumors (Li, Rojiani, & Siemann, 1998).

Patent Review of Combretastatin-Based Compounds

Combretastatin-based molecules, developed through various approaches like prodrugs and structural modifications, have shown promising results in in-vitro and in-vivo studies against different types of tumors. Some of these derivatives are under clinical trials and could be used to treat disorders other than cancer due to their vascular disrupting action (Nainwal et al., 2019).

Eigenschaften

CAS-Nummer

82855-09-2

Produktname

Combretastatin

Molekularformel

C18H22O6

Molekulargewicht

334.4 g/mol

IUPAC-Name

5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m1/s1

InChI-Schlüssel

LGZKGOGODCLQHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Kanonische SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Synonyme

3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
combretastatin
NSC 348103
NSC-348103

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin
Reactant of Route 2
Combretastatin
Reactant of Route 3
Reactant of Route 3
Combretastatin
Reactant of Route 4
Reactant of Route 4
Combretastatin
Reactant of Route 5
Reactant of Route 5
Combretastatin
Reactant of Route 6
Reactant of Route 6
Combretastatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.